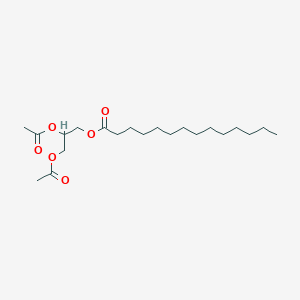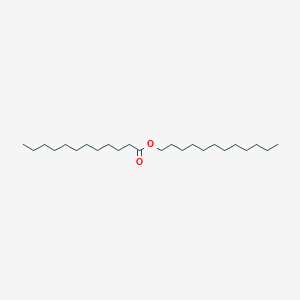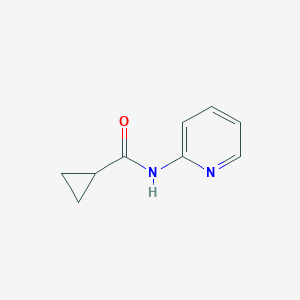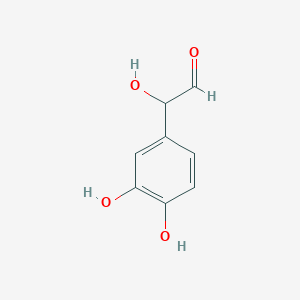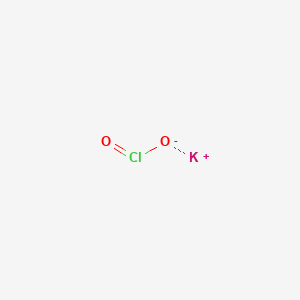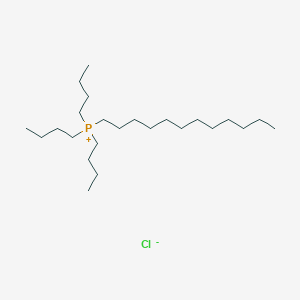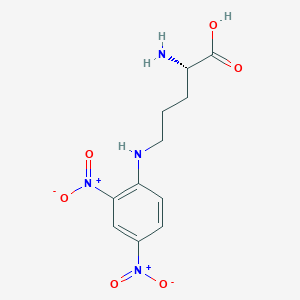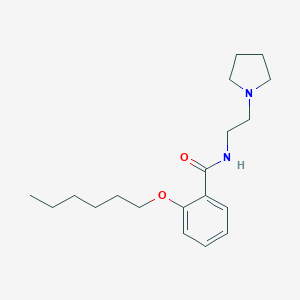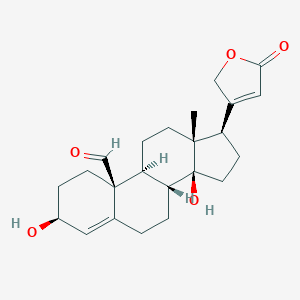
Hyrcanogenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyrcanogenin is a natural product that is extracted from the plant species Hyrcania sanguinea. It belongs to the class of polyketides and has been found to possess a wide range of biological activities. The compound has attracted significant attention from researchers due to its potential applications in medicine and agriculture.
Mécanisme D'action
The mechanism of action of hyrcanogenin is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in cells. Hyrcanogenin has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response. It has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Effets Biochimiques Et Physiologiques
Hyrcanogenin has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Hyrcanogenin has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, hyrcanogenin has been found to increase the expression of genes involved in the regulation of energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of hyrcanogenin in lab experiments is its wide range of biological activities. It has been found to be effective against various cancer cell lines, as well as bacterial and fungal infections. However, the main limitation of hyrcanogenin is its complex structure, which makes it difficult to synthesize and isolate in large quantities.
Orientations Futures
There are several future directions for research on hyrcanogenin. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the molecular targets of hyrcanogenin, which will help in understanding its mechanism of action. In addition, the potential use of hyrcanogenin in agriculture, as a natural pesticide or herbicide, is an area of interest. Finally, the development of hyrcanogenin-based drugs for the treatment of cancer and infectious diseases is an area of active research.
Méthodes De Synthèse
Hyrcanogenin is a complex molecule that is difficult to synthesize. The natural source of hyrcanogenin, Hyrcania sanguinea, is a rare plant species found in the Caspian Sea region. Therefore, the synthesis of hyrcanogenin is mainly achieved through a semi-synthetic approach. The precursor molecule, 6-deoxyerythronolide B, is extracted from Streptomyces erythraeus, and then subjected to various chemical modifications to obtain hyrcanogenin.
Applications De Recherche Scientifique
Hyrcanogenin has been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Hyrcanogenin has also been found to be effective against bacterial and fungal infections.
Propriétés
Numéro CAS |
14530-91-7 |
|---|---|
Nom du produit |
Hyrcanogenin |
Formule moléculaire |
C23H30O5 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(3S,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h10-11,13,16-19,25,27H,2-9,12H2,1H3/t16-,17+,18-,19+,21+,22+,23-/m0/s1 |
Clé InChI |
JPIDFRQBAGAXJM-ZXIOEMQNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CCC5=C[C@H](CC[C@]35C=O)O |
SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)O |
SMILES canonique |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



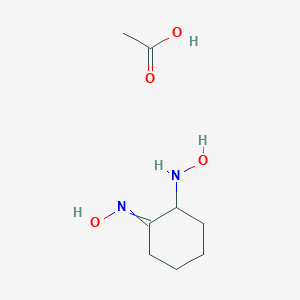
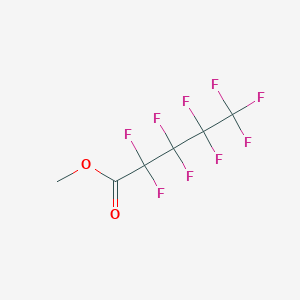
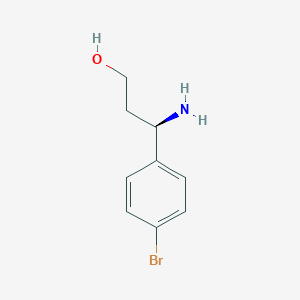
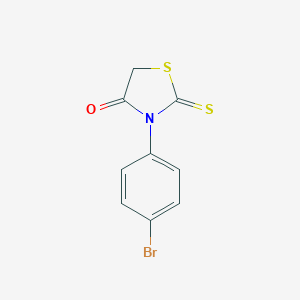
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)
